molecular formula C13H10F3N B1607838 2'-Trifluoromethyl-biphenyl-4-ylamine CAS No. 209917-92-0

2'-Trifluoromethyl-biphenyl-4-ylamine

Cat. No.: B1607838
CAS No.: 209917-92-0
M. Wt: 237.22 g/mol
InChI Key: FEGMGXJJEHFDQO-UHFFFAOYSA-N
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Description

2’-Trifluoromethyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes an amine group at the 4-position. It is commonly used in various research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Trifluoromethyl-biphenyl-4-ylamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative of biphenyl and a trifluoromethylated aryl halide as starting materials. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of 2’-Trifluoromethyl-biphenyl-4-ylamine often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2’-Trifluoromethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Trifluoromethyl-biphenyl-4-ylamine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Trifluoromethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Trifluoromethyl-biphenyl-4-ylamine is unique due to the presence of both the trifluoromethyl group and the amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .

Biological Activity

2'-Trifluoromethyl-biphenyl-4-ylamine (CAS 209917-92-0) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C13H10F3N
Molecular Weight: 237.22 g/mol

The compound features a biphenyl structure with a trifluoromethyl group and an amine functional group, which enhances its lipophilicity and reactivity. These characteristics make it suitable for various biological applications, including enzyme inhibition and receptor modulation.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular penetration. Inside the cell, it can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Applications in Drug Development

Research indicates that this compound is being investigated for its potential use as a drug candidate. It has shown promise in:

  • Enzyme Inhibition: The compound is evaluated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.
  • Receptor Modulation: It has been studied for its interactions with various receptors, potentially influencing signaling pathways involved in disease processes .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications.
Receptor AgonismShowed high selectivity for S1P1 receptors with an EC50 of 0.035 μM, indicating potential for modulating lymphocyte trafficking.
CytotoxicityEvaluated against tumor cell lines; exhibited cytotoxic effects with IC50 values indicating effectiveness in cancer therapy.

Detailed Research Findings

  • Enzyme Inhibition Studies:
    In vitro studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, the compound was tested against tyrosine phosphatase 1B (TP1B), showing promising results in modulating insulin signaling pathways .
  • Receptor Interaction:
    A study reported that derivatives of the compound exhibit agonistic activity on the sphingosine-1-phosphate receptor (S1P1), leading to significant reductions in circulating lymphocytes in animal models . This finding suggests potential applications in immunomodulatory therapies.
  • Cytotoxicity Assays:
    The compound has been subjected to various cytotoxicity assays against cancer cell lines, revealing significant inhibitory effects on cell proliferation. The MTT assay indicated a dose-dependent reduction in cell viability, underscoring the compound's potential as an anticancer agent .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGMGXJJEHFDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375331
Record name 2'-Trifluoromethyl-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209917-92-0
Record name 2'-Trifluoromethyl-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.44 g (20 mmol) of 4-bromoaniline and 3.80 g (20 mmol) of 2-(trifluoromethyl)phenylboronic acid, 1.16 g of tetrakis(triphenylphosphine) palladium(0) (1 mmol), 0.32 g of tetrabutylammonium bromide (1 mmol) and 20 mL of 2M aqueous sodium carbonate were refluxed with 180 mL of benzene under N2 for 14 hours. After cooling, the mixture was diluted with methylene chloride and water. The two phases were separated and the organic phase was washed with water, dried with MgSO4 and concentrated in vacuo. The resulting thick oil was chromatographed on silica with 10% EtOAc/hexane to afford 2.09 g (44%) of the aniline. 1H NMR (CDCl3) δ: 7.72 (d, 1H); 7.53 (t, 1H); 7.41 (t, 1H); 7.32 (d, 1H); 7.13 (d, 2H); 6.73 (d, 2H); 3.74 (br s, 2H).
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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